Standard Entropy and Magnetic Transition: Diamagnetic Cobalticyanide vs. Paramagnetic Ferricyanide
Potassium cobalticyanide (K₃[Co(CN)₆]) is diamagnetic with a normal heat capacity curve from 15 to 300 K and a standard entropy of 96.0 ± 0.2 cal deg⁻¹ mol⁻¹ at 298.16 K. In contrast, its closest structural analogue, potassium ferricyanide (K₃[Fe(CN)₆]), is paramagnetic and exhibits a gradual magnetic transition centered near 131 K, contributing an additional entropy of 0.9 ± 0.2 cal deg⁻¹ mol⁻¹ and elevating its standard entropy to 100.4 ± 0.2 cal deg⁻¹ mol⁻¹ [1]. The cobalticyanide was specifically used as the magnetically normal baseline to deconvolute the magnetic contribution in ferricyanide [1].
| Evidence Dimension | Standard entropy at 298.16 K and magnetic transition behavior from 15–300 K |
|---|---|
| Target Compound Data | K₃[Co(CN)₆]: S° = 96.0 ± 0.2 cal deg⁻¹ mol⁻¹; diamagnetic; no magnetic transition; heat capacity normal and smooth across entire temperature range |
| Comparator Or Baseline | K₃[Fe(CN)₆]: S° = 100.4 ± 0.2 cal deg⁻¹ mol⁻¹; paramagnetic; gradual magnetic transition at ~131 K; magnetic entropy contribution ΔS_mag = 0.9 ± 0.2 cal deg⁻¹ mol⁻¹ |
| Quantified Difference | ΔS° = 4.4 cal deg⁻¹ mol⁻¹ lower for K₃[Co(CN)₆]; complete absence of magnetic transition anomaly vs. a 0.9 cal deg⁻¹ mol⁻¹ excess entropy in K₃[Fe(CN)₆] |
| Conditions | Adiabatic vacuum calorimetry; pressed powder samples; 15–300 K temperature range; precision ±0.2 cal deg⁻¹ mol⁻¹ |
Why This Matters
Researchers requiring a magnetically silent host matrix for EPR doping studies, phonon spectroscopy, or calorimetric baseline measurements must select K₃[Co(CN)₆] because K₃[Fe(CN)₆] introduces a magnetic heat capacity anomaly that directly corrupts low-temperature thermodynamic data interpretation.
- [1] Stephenson, C. C.; Morrow, J. C. The Heat Capacities of Potassium Ferricyanide and Potassium Cobalticyanide from 15 to 300°K. A Magnetic Transition in Potassium Ferricyanide. J. Am. Chem. Soc. 1956, 78 (2), 275–277. View Source
